

Application Notes and Protocols for Ivermectin Analysis using Ivermectin-d2 Internal Standard

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Compound of Interest

Compound Name: Ivermectin-d2

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of ivermectin in biological matrices for quantitative analysis, utilizing **Ivermectin-d2** as an internal standard. The following methods are described: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and a hybrid Solid-Phase Extraction with Phospholipid Removal. These techniques are commonly employed in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for bioanalysis.

Overview of Sample Preparation Techniques

The accurate quantification of ivermectin in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The choice of sample preparation technique depends on the desired sensitivity, selectivity, sample throughput, and the complexity of the sample matrix.

Ivermectin-d2 is a stable isotope-labeled internal standard that is chemically identical to ivermectin, ensuring that it behaves similarly during extraction and ionization, thus correcting for matrix effects and variability in sample processing.

Commonly Used Techniques:

- **Protein Precipitation (PPT):** A rapid and straightforward method involving the addition of an organic solvent to precipitate proteins. While efficient, it may result in less clean extracts, potentially leading to matrix effects in the LC-MS/MS analysis.^{[1][2]}

- **Solid-Phase Extraction (SPE):** A more selective technique that separates ivermectin from matrix components based on its physicochemical properties. SPE typically yields cleaner extracts and can be optimized for higher recovery and sensitivity.[3]
- **Hybrid Solid-Phase Extraction (Hybrid SPE) with Phospholipid Removal:** This high-throughput technique combines the simplicity of protein precipitation with the cleanup efficiency of SPE, specifically targeting the removal of phospholipids, which are a major source of matrix effects in LC-MS/MS.[1][4]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described sample preparation methods for ivermectin analysis.

Parameter	Protein Precipitation	Solid-Phase Extraction (SPE)	Hybrid SPE (Phospholipid Removal)
Linearity Range	0.5 - 200 ng/mL	0.1 - 1000 ng/mL	0.970 - 384 ng/mL
Sample Volume	100 - 200 µL	200 µL	100 µL
Recovery	80 - 120%	>85%	96 - 123%
Precision (%CV)	< 8%	< 15%	< 15%
Accuracy (%Bias)	< 14%	Within ±15%	89.8%–99.2% (plasma), 95.9%–109% (whole blood)
Matrix Effect	Can be significant	Minimized	Significantly reduced
Throughput	High	Moderate	High

Experimental Protocols

Materials and Reagents

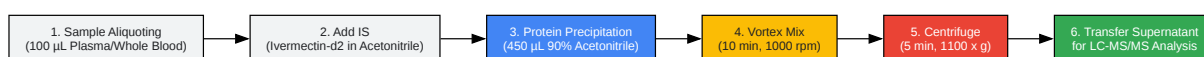
- Ivermectin reference standard (>94% purity)

- **Ivermectin-d2** internal standard (>99.6% purity)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid and ammonium formate
- Blank biological matrix (plasma, whole blood)
- SPE cartridges (e.g., C18, 50 mg, 1 mL)
- Hybrid SPE 96-well plates (phospholipid removal)
- Microcentrifuge tubes, 96-well collection plates
- Vortex mixer, centrifuge

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid method suitable for high-throughput screening.

Workflow Diagram:



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Protein Precipitation Workflow

Procedure:

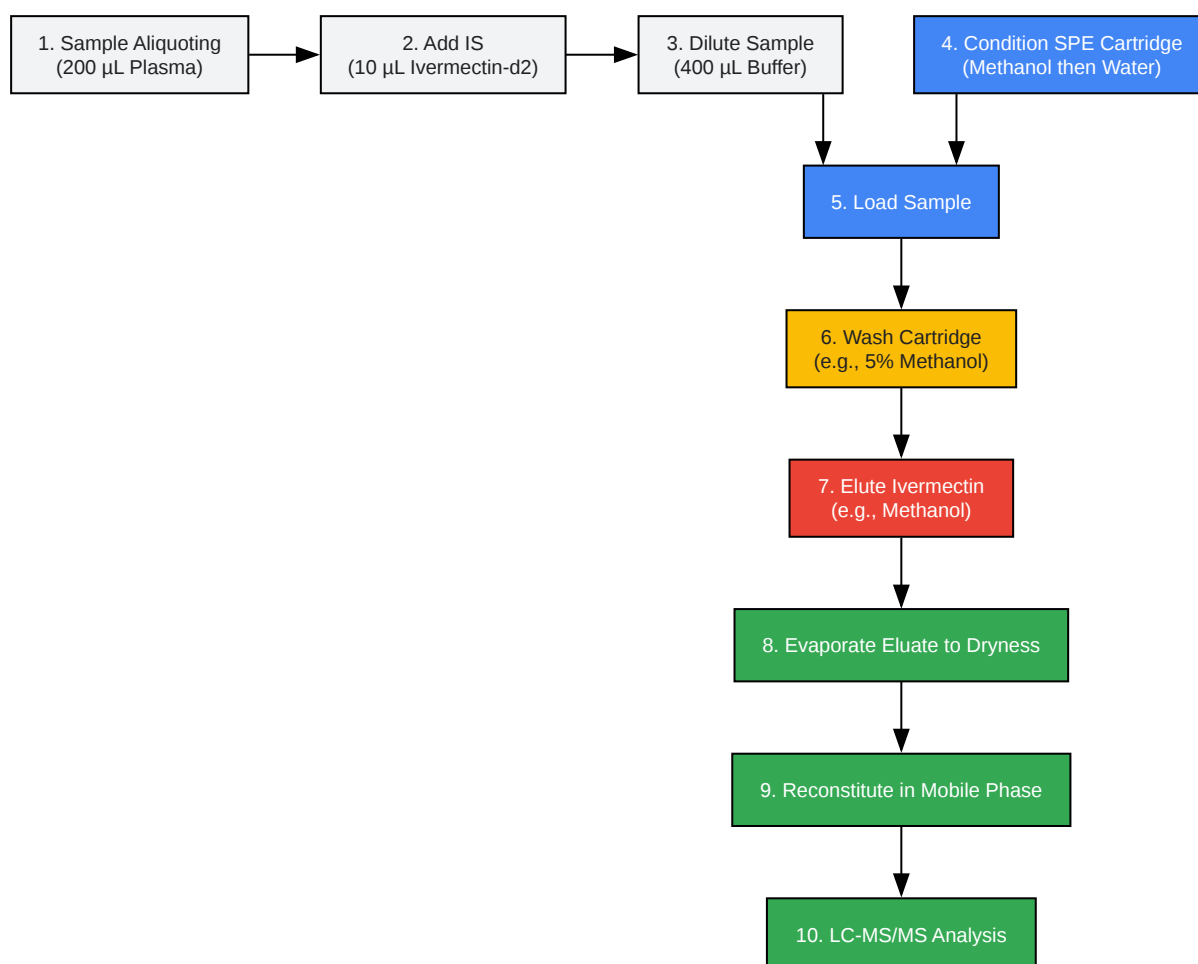
- Aliquot 100 µL of plasma or whole blood sample into a microcentrifuge tube.
- Add 450 µL of precipitation solution (acetonitrile:water, 90:10, v/v) containing the **Ivermectin-d2** internal standard (e.g., at 80 ng/mL).
- Vortex the mixture vigorously for 10 minutes at 1000 rpm.
- Centrifuge the samples at 1100 x g for 5 minutes to pellet the precipitated proteins.

- Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a cleaner sample extract, reducing matrix interference.

Workflow Diagram:



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Solid-Phase Extraction Workflow

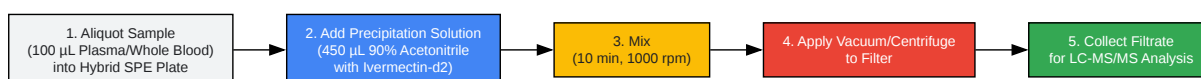
Procedure:

- Into a polypropylene tube, add 200 μ L of plasma sample.
- Spike the sample with 10 μ L of **Ivermectin-d2** internal standard working solution.
- Vortex for 10 seconds, then dilute with 400 μ L of 10 mM sodium acetate buffer. Vortex again.
- Add 200 μ L of methanol to the sample.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge (50 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
- Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
- Elution: Elute the ivermectin and internal standard with 1 mL of methanol into a clean collection tube.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 μ L) of the mobile phase for LC-MS/MS analysis.

Protocol 3: Hybrid Solid-Phase Extraction (Hybrid SPE) with Phospholipid Removal

This protocol is ideal for high-throughput analysis of plasma and whole blood, offering excellent cleanup with minimal sample handling.

Workflow Diagram:



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Hybrid SPE Workflow

Procedure:

- Aliquot 100 μ L of plasma or whole blood samples into the wells of a 96-well Hybrid SPE plate.
- Add 450 μ L of a solution of 90% acetonitrile in water containing the **Ivermectin-d2** internal standard directly to each well.
- Mix the plate on a shaker for 10 minutes at 1000 rpm to ensure complete protein precipitation.
- Apply a vacuum to the manifold or centrifuge the plate to draw the supernatant through the filter, trapping the precipitated proteins and phospholipids.
- Collect the clean filtrate in a 96-well collection plate for direct injection into the LC-MS/MS system.

Signaling Pathways and Logical Relationships

The analytical workflow does not involve biological signaling pathways. The logical relationship in the sample preparation process is a linear sequence of steps designed to isolate the analyte of interest from the biological matrix and prepare it for instrumental analysis. The provided workflow diagrams for each protocol illustrate these logical relationships. The overarching goal is to minimize matrix components while maximizing the recovery of ivermectin and its internal standard, **Ivermectin-d2**, to ensure accurate and precise quantification. The use of a stable isotope-labeled internal standard is a critical logical step to account for any analyte loss during the multi-step extraction process and to correct for matrix-induced ionization suppression or enhancement in the mass spectrometer.

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